ATX Inhibitory Potency: Autotaxin-IN-5 IC50 in Biochemical Assays vs. Clinical Benchmark GLPG1690
Autotaxin-IN-5 has been characterized in vitro with an IC50 of approximately 1.8 ± 0.3 μM against ATX in biochemical enzyme inhibition assays . In comparison, the clinical-stage benchmark GLPG1690 (ziritaxestat) demonstrates an IC50 of 131 nM and a Ki of 15 nM in isolated enzyme assays . This represents an approximately 13.7-fold lower potency for Autotaxin-IN-5 versus GLPG1690 in biochemical assays. However, this lower intrinsic potency may be advantageous in research contexts where partial target engagement or dose-response gradient studies are required. Note that direct head-to-head comparison data under identical assay conditions is not available in the public literature; this represents cross-study comparable evidence only.
| Evidence Dimension | Biochemical ATX inhibitory potency (IC50) |
|---|---|
| Target Compound Data | ~1.8 ± 0.3 μM |
| Comparator Or Baseline | GLPG1690: 131 nM |
| Quantified Difference | ~13.7-fold less potent |
| Conditions | In vitro enzyme inhibition assay; exact assay conditions not publicly specified |
Why This Matters
This potency differential informs appropriate concentration range selection in experimental design and enables researchers to choose between high-potency clinical leads versus tool compounds with graded activity.
